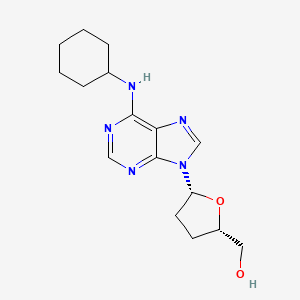

2',3'-Dideoxycyclohexyladenosine

Description

BenchChem offers high-quality 2',3'-Dideoxycyclohexyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dideoxycyclohexyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

118191-22-3 |

|---|---|

Molecular Formula |

C16H23N5O2 |

Molecular Weight |

317.39 g/mol |

IUPAC Name |

[(2S,5R)-5-[6-(cyclohexylamino)purin-9-yl]oxolan-2-yl]methanol |

InChI |

InChI=1S/C16H23N5O2/c22-8-12-6-7-13(23-12)21-10-19-14-15(17-9-18-16(14)21)20-11-4-2-1-3-5-11/h9-13,22H,1-8H2,(H,17,18,20)/t12-,13+/m0/s1 |

InChI Key |

VNLBSPUULCIVCQ-QWHCGFSZSA-N |

Isomeric SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4CC[C@H](O4)CO |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dideoxycyclohexyladenosine

Established Synthetic Pathways for 2',3'-Dideoxycyclohexyladenosine

Currently, there is a lack of specific, established synthetic pathways documented in the public domain for 2',3'-Dideoxycyclohexyladenosine itself. Research has more broadly focused on the synthesis of related 2',3'-dideoxynucleoside analogues, which provides a foundational understanding of the chemical strategies that would be applicable to the synthesis of the title compound.

Synthesis of Related 2',3'-Dideoxynucleoside Analogues

The synthesis of 2',3'-dideoxynucleoside analogues, such as 2',3'-dideoxyadenosine (B1670502) (ddA) and 2',3'-dideoxyinosine (ddI), has been a subject of extensive research. These efforts have led to the development of various synthetic strategies that can be adapted for the creation of a wide range of structurally diverse analogues.

A common and effective strategy for constructing the 2',3'-dideoxy backbone involves the deoxygenation of a ribonucleoside precursor. One improved protocol utilizes a radical deoxygenation of a xanthate derivative. nih.gov This process has been refined to use more environmentally friendly and cost-effective reagents. For instance, tris(trimethylsilyl)silane (B43935) and 1,1′-azobis(cyclohexanecarbonitrile) can be used as alternatives to the more hazardous tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), respectively. nih.gov

Another approach involves the reduction of a 2',3'-O-thiocarbonyladenosine derivative. For example, the reduction of 2-chloro-5'-(4,4'-dimethoxytrityl)-2',3'-O-thiocarbonyladenosine with n-Bu3SnH has been used in the synthesis of 2-chloro-2',3'-dideoxyadenosine (B13851365). nih.gov The choice of reducing agent and reaction conditions is critical to achieving the desired product and minimizing byproducts.

Derivatization of the nucleobase is a key strategy for modifying the properties of 2',3'-dideoxynucleoside analogues. One common modification is the introduction of a substituent at the C2 position of the purine (B94841) ring. For instance, 2-chloro-2',3'-dideoxyadenosine has been synthesized from 2-chloroadenosine (B27285) with the goal of preventing enzymatic deamination, a common metabolic pathway for adenosine (B11128) analogues. nih.gov

The synthesis of these derivatized nucleosides often requires protection of the nucleobase during the modification of the sugar moiety. For example, in the synthesis of zalcitabine (B1682364) (ddC), the N4-benzoyl-protected cytidine (B196190) derivative is used. nih.gov Subsequent deprotection, typically with aqueous ammonia, yields the final product. nih.gov Furthermore, enzymatic transformations can be employed for nucleobase modification. For example, the conversion of 2',3'-dideoxyadenosine to 2',3'-dideoxyinosine (didanosine) can be achieved in high yield using adenosine deaminase. nih.gov

While the provided research primarily focuses on the synthesis of racemic or achiral analogues, the principles of stereoselective synthesis are crucial in nucleoside chemistry due to the chiral nature of the ribose or analogous sugar moiety. The stereochemistry of the nucleoside analogue can significantly impact its biological activity. The hydrogenation of 2′,3′-didehydro-2′,3′-dideoxynucleosides using a palladium on carbon catalyst is a method that results in the formation of 2′,3′-dideoxynucleosides. nih.gov The stereochemical outcome of such reactions is a critical consideration in the synthesis of biologically active nucleoside analogues.

Advanced Chemical Modifications for Structure-Activity Relationship Studies

To explore structure-activity relationships (SAR), medicinal chemists employ a variety of advanced chemical modifications. These modifications aim to enhance potency, improve metabolic stability, and reduce toxicity.

One key area of modification is the introduction of substituents on the nucleobase to modulate interactions with target enzymes and to block metabolic degradation. The synthesis of 2-chloro-2',3'-dideoxyadenosine is an example where a chloro substituent was introduced to prevent enzymatic deamination. nih.gov However, this modification was found to increase host cell toxicity and decrease antiviral activity, highlighting the delicate balance in designing effective analogues. nih.gov

Another advanced strategy involves the creation of unsaturated analogues, such as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A). The synthesis of 2-chloro-2',3'-didehydro-2',3'-dideoxyadenosine (B1214460) (2-ClddeAdo) was achieved by treating 2-chloro-5'-O-(4,4'-dimethoxytrityl)-2',3'-thiocarbonyladenosine with 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine. nih.gov Such unsaturated analogues can exhibit different conformational properties and biological activities compared to their saturated counterparts.

The following table provides a summary of key synthetic reactions and their outcomes in the preparation of 2',3'-dideoxynucleoside analogues.

| Starting Material | Reagents | Product | Yield | Reference |

| N4-benzoyl-2',3'-didehydro-2',3'-dideoxycytidine | 1. aq. NH3, 55 °C; 2. H2, Pd/C, MeOH | Zalcitabine (ddC) | 70% | nih.gov |

| 2',3'-dideoxyadenosine (9e) | Adenosine deaminase, 0.10 M phosphate (B84403) buffer (pH 7), 3% DMSO | Didanosine (9f) | 95% | nih.gov |

| 2-chloro-5'-(4,4'-dimethoxytrityl)-2',3'-O-thiocarbonyladenosine | n-Bu3SnH, then silica (B1680970) gel detritylation | 2-chloro-2',3'-dideoxyadenosine (2-ClddAdo) | Not specified | nih.gov |

| 2-chloro-5'-O-(4,4'-dimethoxytrityl)-2',3'-thiocarbonyladenosine | 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine, then silica gel detritylation | 2-chloro-2',3'-didehydro-2',3'-dideoxyadenosine (2-ClddeAdo) | Not specified | nih.gov |

Pharmacological Characterization and Adenosine Receptor Interactions of 2 ,3 Dideoxycyclohexyladenosine

Adenosine (B11128) Receptor Antagonism of 2',3'-Dideoxycyclohexyladenosine

2',3'-Dideoxycyclohexyladenosine (ddCHA) has been identified as a derivative of the potent A1 adenosine receptor agonist, N6-cyclohexyladenosine (CHA), and was synthesized to explore its potential as an antagonist for the A1 adenosine receptor. nih.gov Studies have shown that ddCHA does not exhibit agonist properties at either A1 or A2 adenosine receptors. nih.gov Instead, it acts as an antagonist at A1 receptors. nih.gov

Specificity for Adenosine A1 Receptors

Research indicates that ddCHA specifically antagonizes the A1 adenosine receptors. It has been shown to counteract the inhibition of adenylate cyclase activity in fat cell membranes induced by R-PIA, an A1 receptor agonist, with a Ki value of 13 microM. nih.gov This demonstrates its ability to block the signaling pathway typically activated by A1 receptor agonists.

Assessment of Adenosine A2 Receptor Interactions

In studies utilizing adenylate cyclase, 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) did not demonstrate any agonist activity at A2 receptors. nih.gov

Agonist and Antagonist Functional Profiling in Cellular Systems

In cellular systems, specifically in studies on adenylate cyclase, ddCHA does not exhibit agonist properties at either A1 or A2 receptors. nih.gov However, it functions as an antagonist at A1 receptors, effectively blocking the inhibitory effects of A1 receptor agonists on adenylate cyclase activity. nih.gov

Receptor Binding Affinity Studies

Competitive Binding Analyses to Adenosine Receptors

Competitive binding assays have further elucidated the interaction of ddCHA with adenosine receptors. In these studies, ddCHA was found to compete with the selective A1 receptor antagonist, [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), for binding to rat brain membranes. nih.gov The inhibition constant (Ki) for this competition was determined to be 4.8 microM. nih.gov Notably, the presence of GTP did not alter the competition curve, which is significant because GTP is known to affect the binding of agonists to G protein-coupled receptors. nih.gov This lack of a GTP effect further supports the characterization of ddCHA as an antagonist.

| Radioligand | Tissue Source | Compound | Ki (µM) |

| [3H]DPCPX | Rat brain membranes | ddCHA | 4.8 |

Stereochemical Requirements for Adenosine Receptor Modulation by Dideoxynucleosides

The stereochemistry of nucleoside derivatives plays a crucial role in their interaction with adenosine receptors. The A1 receptor typically shows a marked stereoselectivity for the natural beta-anomer of adenosine over the alpha-anomer. nih.gov However, in the case of ddCHA, the alpha-anomer demonstrated a comparable affinity for the A1 receptor, with a Ki value of 13.9 microM. nih.gov This finding suggests that the 2'- and 3'-hydroxy groups of adenosine and its derivatives are critical for both agonist activity and the high-affinity binding to A1 adenosine receptors, as well as for the receptor's ability to distinguish between the alpha- and beta-anomers. nih.gov The absence of these hydroxyl groups in ddCHA appears to diminish this stereoselectivity. nih.gov

| Compound | Anomer | Ki (µM) |

| ddCHA | alpha | 13.9 |

Compound Names

| Abbreviation | Full Name |

| ddCHA | 2',3'-Dideoxycyclohexyladenosine |

| CHA | N6-cyclohexyladenosine |

| R-PIA | N6-(R-phenylisopropyl)adenosine |

| [3H]DPCPX | [3H]8-cyclopentyl-1,3-dipropylxanthine |

| GTP | Guanosine (B1672433) triphosphate |

Role of 2'- and 3'-Hydroxy Groups in Receptor Interaction

The 2'- and 3'-hydroxy groups of adenosine and its derivatives are crucial for agonist activity and high-affinity binding to A1 adenosine receptors. nih.gov The removal of these hydroxyl groups, as seen in the structure of 2',3'-Dideoxy-N6-cyclohexyladenosine, results in a complete loss of agonist activity at both A1 and A2 adenosine receptors. d-nb.info While the parent compound, N6-cyclohexyladenosine (CHA), is a potent A1 receptor agonist, ddCHA exhibits no agonist properties. nih.govd-nb.info

Instead, ddCHA acts as an antagonist at A1 receptors. It has been shown to antagonize the inhibition of adenylate cyclase activity in fat cell membranes by the A1 receptor agonist R-PIA, with a Ki value of 13 µM. nih.govd-nb.info Furthermore, ddCHA competes for the binding of the selective A1 receptor antagonist, [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), to rat brain membranes with a Ki value of 4.8 µM. nih.gov The lack of effect of GTP on this competition curve further supports its antagonist character. nih.gov

The removal of the 2'- and 3'-hydroxy groups leads to a decrease in affinity, which is more pronounced for the A1 receptor than for the A2 receptor, resulting in a 20- to 30-fold selectivity for the A1 receptor. d-nb.info Studies on related compounds have shown that the removal of only the 3'-hydroxy group from R-PIA leads to a moderate loss of affinity while retaining partial agonist activity. d-nb.info Conversely, the removal of the 2'-hydroxy group from adenosine or R-PIA results in a significant loss of affinity, though some agonist activity may remain. d-nb.info

| Compound | Receptor Target | Activity | Ki Value (µM) | Notes |

|---|---|---|---|---|

| 2',3'-Dideoxy-N6-cyclohexyladenosine (ddCHA) | A1 Adenosine Receptor | Antagonist | 13 | Antagonized R-PIA inhibition of adenylate cyclase. nih.govd-nb.info |

| 2',3'-Dideoxy-N6-cyclohexyladenosine (ddCHA) | A1 Adenosine Receptor | Antagonist | 4.8 | Competition for [3H]DPCPX binding. nih.gov |

| N6-cyclohexyladenosine (CHA) | A1 Adenosine Receptor | Potent Agonist | Not Reported | Parent compound of ddCHA. nih.govd-nb.info |

Comparative Analysis of Alpha- and Beta-Anomers of Dideoxyadenosine Derivatives

A significant finding in the study of ddCHA is the lack of stereoselectivity for its anomers at the A1 receptor, which contrasts sharply with the marked stereoselectivity observed for adenosine and its other derivatives. nih.gov The natural beta-anomer of adenosine is typically favored by the A1 receptor. nih.gov However, the alpha-anomer of ddCHA demonstrates a comparable affinity for the A1 receptor to its beta-anomer, with a Ki value of 13.9 µM. nih.gov

This observation strongly suggests that the 2'- and 3'-hydroxy groups are not only essential for agonist activity and high-affinity binding but also for the A1 receptor's ability to distinguish between the alpha- and beta-anomers of its ligands. nih.govd-nb.info The absence of these hydroxyl groups in ddCHA appears to remove the structural cues necessary for the receptor to exhibit its usual stereoselectivity.

| Compound Anomer | Receptor Target | Affinity (Ki value in µM) |

|---|---|---|

| alpha-anomer of ddCHA | A1 Adenosine Receptor | 13.9 nih.gov |

| beta-anomer of ddCHA | A1 Adenosine Receptor | 4.8 nih.gov |

Mechanisms of Action of 2 ,3 Dideoxycyclohexyladenosine at the Cellular and Molecular Level

Adenylate Cyclase Pathway Modulation

2',3'-Dideoxycyclohexyladenosine (ddCHA) is a dideoxy analogue of N6-cyclohexyladenosine (CHA), a potent A1 adenosine (B11128) receptor agonist. The absence of the 2'- and 3'-hydroxyl groups on the ribose sugar moiety of ddCHA significantly alters its interaction with adenosine receptors and the adenylate cyclase pathway. nih.gov

While some adenosine analogs, like 2',5'-dideoxyadenosine (B1206784) (DDA), are known to inhibit basal adenylate cyclase activity, studies on ddCHA have shown that it does not possess agonist properties at either A1 or A2 adenosine receptors. nih.govnih.gov Adenylate cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular signaling pathways. youtube.com The inhibitory effect of compounds like DDA is often attributed to their interaction with the "P-site" on the catalytic subunit of adenylate cyclase. merckmillipore.com However, research indicates that the 2'- and 3'-hydroxyl groups are critical for agonist activity at adenosine receptors, suggesting that their absence in ddCHA prevents it from stimulating the receptors and subsequently modulating basal adenylate cyclase activity in the same manner as an agonist. nih.gov

2',3'-Dideoxycyclohexyladenosine demonstrates antagonist properties at A1 adenosine receptors. nih.gov In fat cell membranes, it has been shown to counteract the inhibitory effects of R-phenylisopropyladenosine (R-PIA), a potent A1 agonist, on adenylate cyclase activity. nih.gov The antagonism by ddCHA is competitive, with a reported Ki value of 13 µM. nih.gov This indicates that ddCHA can bind to A1 receptors and prevent the binding of agonists like R-PIA, thereby blocking the receptor-mediated inhibition of adenylate cyclase. nih.gov

Furthermore, ddCHA competes for the binding of selective A1 receptor antagonists, such as [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), to rat brain membranes with a Ki value of 4.8 µM. nih.gov The lack of effect of GTP on this competition curve further supports its role as an antagonist, as agonist binding is typically sensitive to GTP. nih.gov

Table 1: Inhibitory and Binding Constants of 2',3'-Dideoxycyclohexyladenosine (ddCHA)

| Parameter | Value (µM) | Experimental System |

|---|---|---|

| Ki (antagonism of R-PIA) | 13 | Fat cell membranes |

| Ki (competition with [3H]DPCPX) | 4.8 | Rat brain membranes |

Enzyme Interaction Profiles

The metabolism and activity of dideoxynucleosides are heavily influenced by their interactions with various intracellular enzymes.

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govnih.gov Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects. nih.gov Certain purine nucleoside analogs, such as Cladribine (2-Chloro-2'-deoxyadenosine), are known to act as adenosine deaminase inhibitors. medchemexpress.com While direct studies on the inhibition of ADA by 2',3'-Dideoxycyclohexyladenosine are not extensively detailed in the provided results, the structural similarity of dideoxynucleosides to the natural substrates of ADA suggests a potential for interaction. nih.gov The efficiency of such interactions can be highly dependent on the specific substitutions on the purine and sugar rings. nih.gov

The biological activity of many dideoxynucleosides is dependent on their phosphorylation to the corresponding 5'-triphosphate form. nih.gov This process is initiated by nucleoside kinases. Deoxycytidine kinase (dCK) and thymidine (B127349) kinase (TK) are key enzymes in the salvage pathway of nucleoside metabolism and are often responsible for the initial phosphorylation of dideoxynucleoside analogs. nih.govnih.gov

For instance, the phosphorylation of 2',3'-dideoxycytidine (ddC) is significantly reduced in the presence of excess 2'-deoxycytidine, implicating deoxycytidine kinase in its initial phosphorylation step. nih.gov In contrast, the phosphorylation of 2',3'-dideoxyguanosine (B1417426) (ddG) is not affected by excess 2'-deoxycytidine, suggesting that dCK is not primarily involved in its activation. nih.gov Instead, adenosine kinase appears to be involved in the phosphorylation of ddG. nih.gov The substrate specificity of these kinases is a critical determinant of the metabolic fate and therapeutic potential of dideoxynucleoside analogs. nih.gov

Intracellular Metabolism and Phosphorylation of Dideoxynucleosides

Once inside the cell, dideoxynucleosides undergo a series of metabolic transformations, primarily phosphorylation, to become active. nih.gov This process involves several enzymes.

The initial and rate-limiting step is the conversion of the dideoxynucleoside to its 5'-monophosphate, catalyzed by a nucleoside kinase. nih.gov Subsequent phosphorylation steps, from the monophosphate to the diphosphate (B83284) and then to the triphosphate, are carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively. nih.govnih.gov

Table 2: Intracellular Metabolism of Select Dideoxynucleosides in Duck Hepatocytes

| Compound | Exposure Concentration (µM) | Max. Intracellular Nucleotide Concentration (µM) | Time to Max. Concentration (hr) | Intracellular Half-life (hr) |

|---|---|---|---|---|

| ddG | 4 | 2.1 | 5 | 1.6 |

| ddC | 4 | 1.4 | 24-26 | 4.4 |

Formation of Nucleotide Triphosphate Metabolites

2',3'-Dideoxycyclohexyladenosine, as a carbocyclic analog of a dideoxynucleoside, is presumed to undergo a series of phosphorylation steps to become pharmacologically active. Carbocyclic nucleosides are characterized by the replacement of the oxygen atom in the furanose ring with a methylene (B1212753) group, a structural modification that confers increased stability against enzymatic degradation by phosphorylases and hydrolases. wikipedia.org This stability allows for a longer intracellular half-life, potentially leading to greater accumulation of the active triphosphate form.

The metabolic activation cascade for dideoxynucleosides typically involves sequential phosphorylation at the 5'-hydroxyl group, catalyzed by host cell kinases. For a dideoxyadenosine analog, several pathways for the initial phosphorylation to the monophosphate derivative may exist. These can include direct phosphorylation by enzymes such as deoxycytidine kinase or adenosine kinase. nih.gov Alternatively, the compound could be deaminated to its corresponding inosine analog, which is then phosphorylated and subsequently reaminated to form the adenosine monophosphate analog. nih.gov

Following the initial phosphorylation, the resulting monophosphate is further phosphorylated to the diphosphate and finally to the active triphosphate form by cellular nucleotide kinases. The active metabolite, 2',3'-dideoxycyclohexyladenosine triphosphate, then acts as a competitive inhibitor and a chain terminator for DNA polymerases. caymanchem.com

Table 1: Potential Enzymes Involved in the Metabolic Activation of 2',3'-Dideoxycyclohexyladenosine

| Enzyme Family | Specific Enzyme Examples | Role in Activation |

| Nucleoside Kinases | Deoxycytidine Kinase, Adenosine Kinase | Catalyze the initial phosphorylation to the monophosphate form. nih.gov |

| Nucleotidases | Cytosolic 5'-Nucleotidase | May catalyze the activation of certain carbocyclic nucleosides to the monophosphate form. nih.gov |

| Nucleotide Kinases | Guanylate Kinase, Pyruvate Kinase | Catalyze the subsequent phosphorylations from monophosphate to diphosphate and triphosphate. |

| Deaminases | Adenosine Deaminase | May be involved in an indirect activation pathway via deamination. nih.gov |

| Synthetases/Lyases | Adenylosuccinate Synthetase/Lyase | Involved in the reamination step of the indirect activation pathway. nih.gov |

Rate-Limiting Steps in Metabolic Activation of Dideoxynucleosides

Several factors can influence the rate of this initial phosphorylation. The substrate specificity and activity of the involved kinase are of primary importance. For instance, the low affinity of some dideoxynucleosides for human nucleoside kinases can limit their activation. The intracellular concentration of competing natural nucleosides can also modulate the phosphorylation rate.

Furthermore, the expression levels and activity of these kinases can vary significantly between different cell types and tissues, leading to cell-specific differences in the activation of dideoxynucleoside analogs. In some cases, the activity of the rate-limiting enzyme can be influenced by other cellular metabolites, which can either enhance or inhibit the phosphorylation of the drug. nih.gov

Table 2: Factors Influencing the Rate-Limiting Step of Dideoxynucleoside Activation

| Factor | Description | Impact on Activation |

| Enzyme Kinetics | The affinity (Km) and maximum velocity (Vmax) of the nucleoside kinase for the dideoxynucleoside analog. | A lower Km and higher Vmax lead to more efficient phosphorylation. |

| Competing Substrates | The presence of natural nucleosides (e.g., deoxycytidine, adenosine) that compete for the active site of the kinase. | High concentrations of natural nucleosides can inhibit the phosphorylation of the analog. nih.gov |

| Enzyme Expression Levels | The amount of the specific nucleoside kinase present in the cell. | Higher enzyme levels can lead to a faster rate of activation. |

| Allosteric Regulation | Binding of other molecules to the kinase at a site other than the active site, which can alter its activity. | Can either enhance or inhibit the phosphorylation rate. nih.gov |

Implications for Cellular Signal Transduction Pathways

While the primary mechanism of action of 2',3'-dideoxynucleoside analogs is the termination of DNA synthesis, their presence and metabolic products can have broader implications for cellular signal transduction pathways. The incorporation of these analogs into DNA can trigger DNA damage responses (DDR). nih.gov

The DDR is a complex network of signaling pathways that senses DNA lesions, signals their presence, and promotes their repair. Key proteins in these pathways include the kinases ATM and ATR, which, upon activation, phosphorylate a cascade of downstream targets to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

Furthermore, the accumulation of abnormal nucleotides or the induction of replication stress can lead to mitochondrial dysfunction. nih.gov Mitochondria are central hubs for cellular signaling, and their perturbation can lead to the release of signaling molecules, such as reactive oxygen species (ROS) and calcium, which can modulate various signaling pathways, including those involved in inflammation and cell death. nih.gov The metabolic stress induced by the activation of nucleoside analogs can also impact pathways that are sensitive to the cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway.

It is important to note that specific studies on the direct effects of 2',3'-Dideoxycyclohexyladenosine on cellular signaling are limited. The implications described here are based on the known effects of other nucleoside analogs and the general cellular responses to DNA damage and metabolic stress.

Structure Activity Relationship Sar Studies of 2 ,3 Dideoxycyclohexyladenosine and Analogues

Elucidating Key Structural Features for Adenosine (B11128) Receptor Affinity and Selectivity

The interaction of 2',3'-dideoxycyclohexyladenosine with adenosine receptors is a nuanced interplay between its core components. The affinity and selectivity profile of this compound and its analogues are largely dictated by the N6-substituent and the sugar-like moiety.

Influence of the Cyclohexyl Moiety on Receptor Interaction

The N6-cyclohexyl substituent is a well-established feature for achieving high-affinity binding at A1 adenosine receptors. nih.gov Adenosine analogues like N6-cyclohexyladenosine (CHA) are potent and stable ligands used in the characterization of these receptors. nih.gov The bulky and lipophilic nature of the cyclohexyl group is believed to fit favorably into a hydrophobic pocket within the A1 receptor's binding site, contributing significantly to its high affinity. nih.govnih.gov This characteristic makes the N6-cyclohexyl group a common structural element in the design of A1 receptor agonists. nih.gov

Impact of Dideoxyribose Modifications on Biological Activity

Modification of the ribose component of adenosine analogues has a profound effect on their biological activity. nih.gov Specifically, the removal of the 2' and 3' hydroxyl groups to form a 2',3'-dideoxyribose structure can alter receptor affinity and selectivity. nih.govnih.gov While most modifications to the ribose moiety, including deoxy substitutions, tend to result in a poorer affinity for adenosine receptors, these changes can be pivotal in fine-tuning the pharmacological profile of a compound. nih.gov The absence of these hydroxyl groups eliminates potential hydrogen bonding interactions with receptor residues, which can lead to a different binding orientation and a shift in selectivity between adenosine receptor subtypes. nih.gov

Systematic Analysis of Substituent Effects on Adenosine Receptor Modulation

Systematic analysis of substituents has revealed clear trends in adenosine receptor modulation. For A1 receptors, there is a recognized tolerance for bulky substituents at the N6-position, which often enhances affinity. nih.gov However, this is counterbalanced by the modifications on the ribose ring, where the 2',3'-dideoxy alteration generally reduces A1 affinity compared to its ribose-containing counterpart, N6-cyclohexyladenosine (CHA). This highlights the additive and sometimes competing effects of different structural modifications. The antiviral activity of 2',3'-dideoxypurine nucleosides has been shown to be influenced by a bulk tolerance effect at the 6-position. nih.gov

Table 1: Comparative Binding Affinities of N6-Cyclohexyladenosine and its Dideoxy Analogue

| Compound | Modification | Adenosine Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|---|

| N6-Cyclohexyladenosine (CHA) | Standard Ribose | A1 | ~1 |

| 2',3'-Dideoxycyclohexyladenosine | 2',3'-Dideoxyribose | A1 | >1000 |

This table presents illustrative data compiled from typical findings in adenosine receptor research. Exact values can vary based on experimental conditions.

Computational and Molecular Modeling Approaches in Dideoxynucleoside SAR

Computational chemistry and molecular modeling have become essential for dissecting the SAR of complex molecules like dideoxynucleosides. nih.gov These methods allow for the visualization and analysis of ligand-receptor interactions at an atomic level, providing insights that guide the design of more potent and selective compounds. nih.govmdpi.com

Ligand-Receptor Docking Simulations for Interaction Mechanism Analysis

Ligand-receptor docking simulations are a powerful tool for understanding the binding mechanisms of adenosine receptor ligands. nih.govnih.gov By modeling the fit of compounds like 2',3'-dideoxycyclohexyladenosine into the three-dimensional structure of adenosine receptors, researchers can predict binding poses and key interactions. nih.gov These simulations can rationalize experimental SAR data, for example, by showing how the N6-cyclohexyl group occupies a hydrophobic pocket while the dideoxyribose moiety's orientation might preclude certain hydrogen bonds that are present for ribose-containing agonists. nih.govuoa.gr This detailed structural insight is invaluable for the iterative process of drug design and optimization. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel compounds, thereby guiding drug design and optimization. mdpi.com

For carbocyclic nucleoside analogues, including compounds structurally related to 2',3'-dideoxycyclohexyladenosine, QSAR studies are instrumental in understanding the complex interplay between their three-dimensional structure and their biological function. Although a specific QSAR model for 2',3'-dideoxycyclohexyladenosine was not identified in the surveyed literature, the principles of QSAR can be applied to the extensive SAR data available for related compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. mdpi.com

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Detailed Research Findings from Analogous Compounds

A comprehensive SAR study on neplanocin A analogues, which are carbocyclic adenosine derivatives, provides a strong foundation for understanding the structural features that could be incorporated into future QSAR models. acs.orgnih.gov The study systematically explored modifications of the adenine (B156593) base and the carbocyclic sugar moiety and evaluated their effects on the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, as well as their antiviral and antitumor activities. acs.orgnih.govelsevierpure.com

Key findings from this study that would be critical for developing a QSAR model include:

Importance of the N-7 Position: The introduction of a 7-deazaadenine moiety in place of adenine completely abolished the inhibitory activity against AdoHcy hydrolase. This indicates that the N-7 position is essential for activity, likely acting as a hydrogen bond acceptor in the enzyme's active site. acs.orgnih.gov In a QSAR model, a descriptor representing hydrogen bonding capacity at this position would be highly significant.

Role of the 3-Deazaadenine Moiety: In contrast, the presence of a 3-deazaadenine base maintained the inhibitory activity, suggesting that the N-3 position is not critical for binding to AdoHcy hydrolase. acs.orgnih.gov

Influence of Fluorination on the Carbocyclic Ring: The substitution of a hydrogen atom at the 6'-position of the carbocyclic ring with a fluorine atom led to an increase in inhibitory activity. acs.orgnih.gov This highlights the importance of electronic and steric effects at this position. A QSAR model would likely include descriptors such as electrostatic field and van der Waals volume for this region of the molecule.

Effect of Homologation at the 5'-Position: Increasing the carbon chain length at the 5'-position generally resulted in decreased inhibitory activity, pointing towards the presence of steric hindrance in the enzyme's active site. acs.orgnih.govelsevierpure.com Molecular shape and size descriptors would be crucial to capture this effect in a QSAR model.

The most potent compound identified in this study was 6'-fluoroneplanocin A, which exhibited an IC₅₀ of 0.24 μM against AdoHcy hydrolase and also showed potent antiviral and anticancer activities. nih.gov

The data from such SAR studies can be used to generate a QSAR model that could predict the activity of other related compounds, including 2',3'-dideoxycyclohexyladenosine and its derivatives. The resulting model would provide a quantitative understanding of the structure-activity relationships and guide the design of new, more potent analogues.

Data from SAR Studies of Neplanocin A Analogues

The following table presents a selection of neplanocin A analogues and their inhibitory activity against AdoHcy hydrolase, which could serve as a training set for a future QSAR study.

| Compound Name | Structure | AdoHcy Hydrolase IC₅₀ (μM) |

| Neplanocin A | Adenine base, cyclopentenyl sugar | 0.83 |

| 6'-Fluoroneplanocin A | Adenine base, 6'-fluoro-cyclopentenyl sugar | 0.24 |

| 3-Deazaneplanocin A | 3-Deazaadenine base, cyclopentenyl sugar | 1.1 |

| 7-Deazaneplanocin A | 7-Deazaadenine base, cyclopentenyl sugar | >100 |

| 5'-Homoneplanocin A | Adenine base, 5'-hydroxymethyl-cyclopentenyl sugar | 15.2 |

Data sourced from a study on the structure-activity relationships of neplanocin A analogues. nih.gov

Preclinical Investigations and in Vitro Efficacy of 2 ,3 Dideoxycyclohexyladenosine

In Vitro Studies in Cellular and Membrane Models

Initial in vitro evaluations of 2',3'-Dideoxycyclohexyladenosine focused on its interaction with adenosine (B11128) receptors in various cellular and membrane-based models. These studies were crucial in establishing its antagonist profile and receptor selectivity.

Evaluation in Fat Cell Membranes

In studies utilizing fat cell membranes, 2',3'-Dideoxycyclohexyladenosine demonstrated clear antagonist properties at A1 adenosine receptors. The compound was shown to antagonize the inhibition of adenylate cyclase activity induced by the A1 receptor agonist R-PIA (N⁶-(R)-phenylisopropyladenosine). ucsd.edunih.gov The inhibitory constant (Ki) for this antagonistic action was determined to be 13 μM. ucsd.edunih.gov This finding was a key indicator of its potential to block the physiological effects mediated by A1 receptor activation in adipose tissue.

Assessment in Other Relevant Cell Lines

The in vitro assessment of 2',3'-Dideoxycyclohexyladenosine extended to other relevant cell and membrane preparations, including human blood platelets and rat brain membranes. nih.gov In rat brain membranes, ddCHA was found to compete for the binding of the selective A1 receptor antagonist, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX). ucsd.edunih.gov Furthermore, binding studies of its precursor, N⁶-cyclohexyl-[³H]adenosine ([³H]CHA), in rat brain membranes revealed specific binding sites, predominantly in synaptosomal fractions. nih.gov

Biochemical Characterization in Subcellular Fractions

The biochemical characterization of 2',3'-Dideoxycyclohexyladenosine has been primarily conducted in subcellular membrane fractions to determine its binding affinity and functional effects on key enzymes.

In membrane preparations from rat brain, ddCHA competed for the binding of the A1-selective antagonist [³H]DPCPX with a Ki value of 4.8 μM. ucsd.edunih.gov Notably, the presence of guanosine (B1672433) triphosphate (GTP) did not alter the competition curve, suggesting a direct antagonist interaction with the receptor that is not influenced by G-protein coupling status. ucsd.edunih.gov The affinity of the alpha-anomer of ddCHA for the A1 receptor was found to be comparable to the beta-anomer, with a K1 value of 13.9 μM, which is in contrast to the marked stereoselectivity observed for agonist compounds at the A1 receptor. ucsd.edunih.gov

Studies on adenylate cyclase activity in these subcellular fractions revealed that ddCHA did not exhibit any agonist properties at either A1 or A2 adenosine receptors. ucsd.edunih.gov Instead, it acted as a pure antagonist.

Mechanistic Preclinical Studies of Antagonist Properties

Mechanistic studies have solidified the understanding of 2',3'-Dideoxycyclohexyladenosine as a selective adenosine receptor antagonist. A key finding from these preclinical investigations is that the removal of the 2'- and 3'-hydroxy groups from the adenosine structure is critical for its antagonist activity and eliminates agonist properties. ucsd.edunih.gov

Broader Pharmacological and Biochemical Implications of Dideoxynucleoside Research

Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Stability

The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is a critical component of drug metabolism, responsible for the biotransformation of a vast array of drugs. nih.govnih.govwikipedia.org The interaction of dideoxynucleosides with this system is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions.

Dideoxynucleosides can act as inhibitors of CYP enzymes, a phenomenon that can lead to clinically significant drug-drug interactions. nih.govnih.gov Inhibition occurs when a drug binds to the enzyme and prevents it from metabolizing other drugs, potentially leading to increased plasma concentrations and toxicity of the co-administered drug. nih.govmdpi.com The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible. nih.gov

Notably, many nucleoside reverse transcriptase inhibitors (NRTIs), a class that includes dideoxynucleosides, are recognized for not being metabolized by or interacting with CYP enzymes, thus having a low potential for CYP inhibition. nih.gov However, some compounds within the broader class of nucleoside analogs have demonstrated inhibitory effects. For example, ritonavir, an HIV protease inhibitor often co-administered with NRTIs, is a potent inhibitor of CYP3A4. researchgate.net This highlights the importance of evaluating each dideoxynucleoside derivative individually for its potential to inhibit specific CYP isozymes. mdpi.comfda.gov

The following table summarizes the inhibitory potential of various compounds on different CYP enzymes.

| Compound/Drug Class | CYP Enzyme(s) Inhibited | Type of Inhibition | Reference |

| Ritonavir | CYP3A4 | Potent Inhibitor | researchgate.net |

| Nucleoside Reverse Transcriptase Inhibitors (general) | None | Devoid of inhibition potential | nih.gov |

| Itraconazole | CYP3A4 | Potent Inhibitor | nih.gov |

| Gemfibrozil glucuronide | CYP2C8 | Inhibitor | fda.gov |

This table is for illustrative purposes and is not exhaustive.

In contrast to inhibition, enzyme induction involves an increase in the amount and activity of CYP enzymes following exposure to a drug. solvobiotech.com This can accelerate the metabolism of co-administered drugs, potentially reducing their therapeutic efficacy. solvobiotech.comnih.gov The most common mechanism for CYP induction is through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). researchgate.netnih.gov

Several compounds related to the broader class of nucleosides have been identified as CYP inducers. For instance, some non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as nevirapine (B1678648) and efavirenz, are known to induce CYP3A4. researchgate.net This induction can lead to increased metabolism of other drugs, including certain protease inhibitors. researchgate.net While many dideoxynucleosides themselves are not known to be significant inducers, the potential for related compounds to modulate CYP activity underscores the need for thorough investigation during drug development. nih.govnih.gov

The table below provides examples of compounds that induce CYP enzymes.

| Compound | CYP Enzyme(s) Induced | Receptor(s) Involved | Reference |

| Nevirapine | CYP3A4 | PXR | researchgate.net |

| Efavirenz | CYP3A4, CYP2B6 | PXR, CAR | nih.govresearchgate.net |

| Rifampicin | CYP3A4, CYP2C9, CYP2C19 | PXR | fda.govnih.gov |

| Phenobarbital | CYP2B6 | CAR | fda.gov |

This table is for illustrative purposes and is not exhaustive.

Nucleoside Transport Mechanisms and Cellular Uptake

For dideoxynucleosides to exert their pharmacological effects, they must first enter the target cells. This process is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.govwikipedia.org There are two main families of NTs: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net

Concentrative Nucleoside Transporters (CNTs; SLC28 family): These transporters actively import nucleosides into the cell against a concentration gradient, a process coupled to the transport of sodium ions. researchgate.net

Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These transporters facilitate the movement of nucleosides across the cell membrane down their concentration gradient. researchgate.net

The expression and distribution of these transporters vary among different tissues, influencing the tissue-specific uptake of dideoxynucleosides. nih.gov The cellular uptake of these compounds is an energy-dependent process, as demonstrated by the significant reduction in uptake at low temperatures. nih.gov The specific transporters involved in the uptake of 2',3'-Dideoxycyclohexyladenosine have not been extensively characterized in the provided search results, but the general mechanisms for nucleoside analogs apply.

The uptake process can also be influenced by the presence of other substances. For example, the uptake of some oligonucleotides can be blocked by compounds like fucoidan, suggesting the involvement of scavenger receptors. nih.gov Furthermore, the uptake of some molecules can occur through macropinocytosis, a form of endocytosis. nih.govdovepress.com

Molecular Basis of Acquired Cellular Resistance to Dideoxynucleosides

A significant challenge in the long-term use of dideoxynucleosides is the development of cellular resistance, which can render the drugs ineffective. nih.gov Resistance can arise through various molecular mechanisms, primarily involving alterations in the enzymes that activate the drug or changes in the proteins that transport it.

Dideoxynucleosides are prodrugs, meaning they must be phosphorylated intracellularly to their active triphosphate form to exert their therapeutic effect. drugbank.com This initial phosphorylation step is often the rate-limiting step and is catalyzed by nucleoside kinases, such as deoxycytidine kinase (dCK). wikipedia.orgnih.gov

A primary mechanism of resistance to dideoxynucleosides is the downregulation or mutation of these activating kinases. nih.govnih.gov A deficiency in dCK activity is associated with resistance to several antiviral and anticancer nucleoside analogs. wikipedia.orgnih.gov Conversely, increased dCK activity can lead to enhanced activation and cytotoxicity of these agents. wikipedia.org The enzyme dCK phosphorylates a broad range of deoxyribonucleosides and their analogs, making it a critical determinant of drug sensitivity. uniprot.org

The following table highlights key nucleoside kinases and their role in the activation of dideoxynucleosides.

| Kinase | Function | Role in Resistance | Reference |

| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine, deoxyadenosine, deoxyguanosine, and their analogs. | Deficiency leads to resistance. | wikipedia.orgnih.govuniprot.org |

| Thymidine (B127349) Kinase 2 (TK2) | Mitochondrial kinase that phosphorylates thymidine. | Alterations can contribute to resistance, though dCK is the principal kinase for many analogs. | nih.govjohnshopkins.edu |

| Deoxyguanosine Kinase (DGK) | Mitochondrial kinase that phosphorylates deoxyguanosine. | May play a marginal role in the toxicity of some purine (B94841) nucleoside analogs. | nih.gov |

This table provides an overview of key kinases and is not exhaustive.

In addition to alterations in nucleoside kinases, resistance to dideoxynucleosides can also arise from genetic mutations in the drug's target protein or changes in the expression of genes involved in drug transport. nih.govyoutube.com

In the context of antiviral therapy, mutations in the viral polymerase gene, the target of many dideoxynucleoside triphosphates, can confer resistance. nih.govyoutube.com For example, specific mutations in the HIV reverse transcriptase gene have been shown to confer resistance to drugs like dideoxycytidine (ddC) and stavudine (B1682478) (d4T). nih.gov These mutations can either decrease the efficiency of the drug's incorporation into the growing DNA chain or increase its excision after incorporation. nih.gov

Furthermore, changes in the expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can lead to resistance. nih.govnih.govoaepublish.com These transporters actively pump drugs out of the cell, reducing their intracellular concentration and thus their efficacy. nih.govmdpi.com Members of the ABCC and ABCG subfamilies have been shown to transport monophosphorylated nucleoside drugs, contributing to resistance. nih.govnih.govresearchgate.net

The table below lists some of the genetic and expression changes associated with dideoxynucleoside resistance.

| Mechanism | Gene(s) Involved | Consequence | Reference |

| Target Mutation | HIV Reverse Transcriptase (pol gene) | Decreased drug incorporation or increased excision. | nih.govnih.gov |

| Increased Drug Efflux | ABC Transporters (e.g., ABCC, ABCG subfamilies) | Reduced intracellular drug concentration. | nih.govnih.govoaepublish.com |

| Altered Gene Expression | Downregulation of nucleoside kinase genes (e.g., DCK) | Decreased drug activation. | nih.govnih.gov |

This table outlines key mechanisms and is not exhaustive.

Interplay with Endogenous Purinergic Signaling Pathways and Metabolic Regulation

The investigation of dideoxynucleoside analogs, such as 2',3'-Dideoxycyclohexyladenosine, extends beyond their immediate applications, offering significant insights into fundamental cellular processes. Their structural similarity to endogenous nucleosides positions them as unique tools to probe the intricate network of purinergic signaling and metabolic pathways. This section explores the known interactions of 2',3'-Dideoxycyclohexyladenosine with purinergic receptors and discusses the potential implications for metabolic regulation, drawing comparisons with related dideoxynucleoside compounds where direct data is unavailable.

Interplay with Endogenous Purinergic Signaling Pathways

Purinergic signaling comprises a complex system of receptors, ligands, and enzymes that are crucial for a multitude of physiological processes. This system is primarily mediated by purine nucleosides and nucleotides, such as adenosine (B11128) and adenosine triphosphate (ATP), which act on two main families of purinergic receptors: P1 (adenosine receptors) and P2 (ATP/ADP/UTP/UDP receptors). The interaction of synthetic nucleoside analogs with these receptors can lead to either agonistic (activation) or antagonistic (inhibition) effects, thereby modulating cellular responses.

Research has specifically elucidated the interaction of 2',3'-Dideoxy-N6-cyclohexyladenosine (ddCHA) with adenosine receptors. Unlike its parent compound, N6-cyclohexyladenosine (CHA), which is a potent A1 adenosine receptor agonist, ddCHA exhibits distinct antagonist properties. nih.govucsd.edud-nb.info Studies have demonstrated that ddCHA does not possess agonist activity at either A1 or A2 adenosine receptors. nih.govucsd.edud-nb.info Instead, it acts as a competitive antagonist at the A1 adenosine receptor. nih.govucsd.edud-nb.info

The antagonist activity of ddCHA has been quantified in various experimental systems. In fat cell membranes, ddCHA was found to antagonize the inhibition of adenylate cyclase activity induced by the A1 receptor agonist R-PIA, with a calculated inhibitory constant (Ki) of 13 µM. nih.govucsd.edud-nb.info Furthermore, in binding assays using rat brain membranes, ddCHA competed for the binding of the selective A1 receptor antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) with a Ki value of 4.8 µM. nih.govucsd.edud-nb.info These findings underscore the importance of the 2'- and 3'-hydroxyl groups on the ribose moiety for the agonist activity and high-affinity binding of adenosine derivatives to A1 receptors. nih.govucsd.edud-nb.info The absence of these hydroxyl groups in ddCHA leads to a loss of agonistic function and the emergence of antagonistic properties.

| Compound | Receptor | Action | Ki Value (µM) | Experimental System |

| 2',3'-Dideoxy-N6-cyclohexyladenosine (ddCHA) | A1 Adenosine Receptor | Antagonist | 13 | Inhibition of adenylate cyclase in fat cell membranes nih.govucsd.edud-nb.info |

| A1 Adenosine Receptor | Antagonist | 4.8 | [3H]DPCPX binding in rat brain membranes nih.govucsd.edud-nb.info | |

| A2 Adenosine Receptor | No Agonist Activity | - | Adenylate cyclase assay nih.govucsd.edud-nb.info |

Metabolic Regulation

The metabolic fate of nucleoside analogs within the cell is a critical determinant of their biological activity and potential therapeutic applications. The metabolic pathways of these compounds often intersect with the endogenous routes of natural nucleosides, involving processes such as phosphorylation, deamination, and glycosidic bond cleavage.

Currently, there is a lack of direct research findings specifically detailing the metabolic regulation of 2',3'-Dideoxycyclohexyladenosine. However, insights can be drawn from the well-studied metabolism of its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo), and other related dideoxynucleoside analogs. The primary route for the activation of many dideoxynucleosides is intracellular phosphorylation to their 5'-mono-, di-, and triphosphate forms. nih.govnih.gov This process is often the rate-limiting step and is catalyzed by various cellular kinases, such as deoxycytidine kinase and adenosine kinase. nih.govresearchgate.net The resulting triphosphate metabolite is the active form that can interfere with nucleic acid synthesis. nih.govmdpi.com

Given that 2',3'-Dideoxycyclohexyladenosine is a derivative of 2',3'-dideoxyadenosine, it is plausible that it may undergo similar metabolic transformations. The presence of the N6-cyclohexyl group could potentially influence its affinity for metabolic enzymes like adenosine deaminase, potentially rendering it more or less susceptible to deamination compared to ddAdo. The carbocyclic nature of the cyclohexyl group, replacing the furanose ring oxygen, is known to increase chemical and metabolic stability by making the molecule resistant to cleavage by phosphorylases and hydrolases. However, without specific experimental data on 2',3'-Dideoxycyclohexyladenosine, its precise metabolic pathway and how it influences broader metabolic regulation remain speculative. Further research is necessary to elucidate the intracellular metabolism of this compound and its effects on cellular energy homeostasis and nucleotide pool maintenance.

Future Directions and Advanced Research Methodologies in 2 ,3 Dideoxycyclohexyladenosine Studies

Application of High-Throughput Screening for Novel Dideoxynucleoside Analogues

High-throughput screening (HTS) represents a cornerstone for the future discovery of novel dideoxynucleoside analogues with therapeutic potential. youtube.com This technology enables the rapid, automated testing of vast and diverse chemical libraries, containing thousands or even millions of compounds, to identify molecules that modulate a specific biological target or pathway. youtube.comnih.gov For the discovery of new analogues related to 2',3'-Dideoxycyclohexyladenosine, HTS assays can be designed to screen for a variety of endpoints, such as inhibition of viral replication, modulation of adenosine (B11128) receptor activity, or induction of apoptosis in cancer cells.

The process begins with the development of a robust and miniaturized assay, often in 96-, 384-, or 1536-well plate formats, which is then used to test a library of compounds. youtube.com Advanced robotic systems handle the liquid dispensing, plate transport, and data acquisition, allowing for the screening of a massive number of compounds in a short period. youtube.comyoutube.com Hits from the primary screen, compounds that show activity, are then subjected to secondary assays for confirmation and to determine their potency and selectivity. This approach significantly accelerates the early stages of drug discovery, moving from target identification to lead compound selection much more efficiently than traditional methods. youtube.com The integration of HTS with molecular profiling can further expand precision medicine by supporting drug treatment recommendations and broadening therapeutic options. nih.gov

Below is an interactive table illustrating a hypothetical HTS workflow for identifying novel dideoxynucleoside analogues:

| Step | Description | Key Technologies | Objective |

|---|---|---|---|

| 1. Assay Development | Design a biologically relevant assay in a microplate format (e.g., cell-based assay measuring viral inhibition or receptor binding assay). | Cell culture, fluorescence/luminescence plate readers, reagent dispensers. rochester.edu | To create a reliable and scalable screening assay. |

| 2. Library Screening | Screen a large collection of diverse chemical compounds (e.g., The Spectrum Collection, ChemBridge DIVERset) for activity in the developed assay. rochester.edu | Robotic liquid handlers, automated incubators, high-throughput plate readers. youtube.com | To identify initial "hit" compounds from a large pool of molecules. nih.gov |

| 3. Hit Confirmation | Re-test the initial hits to eliminate false positives and confirm their biological activity. | Automated liquid handlers, plate readers. | To validate the activity of the primary hits. |

| 4. Dose-Response Analysis | Test confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or EC50 values). | Automated serial dilution systems, data analysis software. | To quantify the potency of the confirmed hits. |

| 5. Secondary/Orthogonal Assays | Test the hits in different, related assays to confirm their mechanism of action and rule out off-target effects. | Flow cytometry, high-content imaging, specific biochemical assays. nih.gov | To characterize the biological activity and specificity of the hits. |

| 6. Hit-to-Lead Optimization | Chemically modify the most promising hits to improve their potency, selectivity, and drug-like properties. | Medicinal chemistry, computational modeling. | To develop lead compounds for further preclinical development. |

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies, including proteomics and metabolomics, has revolutionized our ability to obtain a global and unbiased view of cellular processes. For a compound like 2',3'-Dideoxycyclohexyladenosine, integrating these technologies is critical for a comprehensive understanding of its biological effects, from identifying its molecular targets to elucidating its metabolic fate.

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct molecular targets of a drug candidate and understanding its mechanism of action on a global scale. One innovative approach is the Functional Identification of Target by Expression Proteomics (FITExP), which is based on the observation that the abundance of a drug's protein target changes significantly in late apoptosis compared to other co-regulated proteins. nih.gov This method can help identify the primary targets of novel compounds from a complex cellular proteome. nih.gov

In the context of 2',3'-Dideoxycyclohexyladenosine, mass spectrometry-based proteomics can be employed to compare the proteomes of cells treated with the compound versus untreated cells. nih.gov By quantifying changes in protein expression levels, researchers can identify proteins and signaling pathways that are significantly modulated by the compound. Furthermore, phosphoproteomics, a sub-discipline of proteomics, can reveal changes in protein phosphorylation, providing insights into the signaling cascades affected by the compound. nih.gov

The following table outlines potential protein targets that could be identified through proteomic studies of 2',3'-Dideoxycyclohexyladenosine:

| Protein Target Class | Potential Role in Cellular Response | Example Proteins | Implication for 2',3'-Dideoxycyclohexyladenosine |

|---|---|---|---|

| Adenosine Receptors | Direct targets for adenosine analogues, modulating downstream signaling. | A1, A2A, A2B, A3 Adenosine Receptors. e-century.us | Confirmation of direct binding and functional modulation. |

| Kinases | Key regulators of cell signaling, proliferation, and survival. | Mitogen-activated protein kinases (MAPKs), Cyclin-dependent kinases (CDKs). | Identification of off-target effects or novel mechanisms of action. |

| Apoptosis-related Proteins | Proteins that control programmed cell death. | Caspases, Bcl-2 family proteins. | Elucidation of the compound's pro-apoptotic or anti-apoptotic effects. |

| Viral Proteins | In the context of antiviral research, viral enzymes essential for replication. | Reverse transcriptase, Protease. | Identification of the basis for antiviral activity. |

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. mdpi.com This technology provides a functional readout of the cellular state and can be used to understand how a compound like 2',3'-Dideoxycyclohexyladenosine alters cellular metabolism and to track its own metabolic conversion in the body. By applying techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, a broad spectrum of metabolites can be quantified in biological samples. nih.govmdpi.com

For 2',3'-Dideoxycyclohexyladenosine, metabolomic studies can reveal shifts in key metabolic pathways, such as purine (B94841) metabolism, glycolysis, and the tricarboxylic acid (TCA) cycle, providing clues about its mechanism of action. mdpi.comnih.gov Furthermore, by tracking the appearance of metabolites derived from the parent compound, researchers can map its metabolic fate, identifying key enzymes involved in its biotransformation and any potentially active or toxic metabolites.

The table below summarizes key metabolic pathways that could be analyzed using metabolomics in studies of 2',3'-Dideoxycyclohexyladenosine:

| Metabolic Pathway | Key Metabolites | Potential Biological Implication |

|---|---|---|

| Purine Metabolism | Adenosine, Inosine (B1671953), Hypoxanthine, Xanthine, Uric Acid | Alterations may indicate interference with nucleic acid synthesis or salvage pathways. |

| Energy Metabolism (Glycolysis & TCA Cycle) | Glucose, Pyruvate, Lactate, Citrate, Succinate | Changes can reflect shifts in cellular energy production and utilization. mdpi.com |

| Pentose Phosphate (B84403) Pathway | Sedoheptulose, Ribose-5-phosphate | Perturbations may affect nucleotide biosynthesis and cellular redox balance. mdpi.com |

| Amino Acid Metabolism | Glutamine, Arginine, Tryptophan | Changes in amino acid levels can be linked to alterations in protein synthesis and signaling. mdpi.com |

Rational Design Principles for Next-Generation Adenosine Receptor Modulators

The development of next-generation adenosine receptor modulators is increasingly guided by rational design principles, which leverage structural biology and computational modeling to create more potent and selective compounds. nih.govnih.gov This approach moves away from traditional, empirical screening towards a more targeted and efficient drug discovery process. The recent advances in G protein-coupled receptor (GPCR) crystallography, particularly the structural characterization of the A2A adenosine receptor, have provided a solid foundation for structure-based drug design. nih.gov

By using the crystal structure of the target receptor, researchers can perform virtual screening of compound libraries to identify novel chemical scaffolds that are predicted to bind to the receptor. pnas.org Furthermore, detailed knowledge of the binding pocket allows for the rational design of modifications to existing ligands, like 2',3'-Dideoxycyclohexyladenosine, to enhance their affinity and selectivity for a specific adenosine receptor subtype. nih.gov Molecular dynamics simulations can also provide insights into the dynamic interactions between a ligand and its receptor, helping to predict the functional consequences of binding. frontiersin.org

The principles of rational design for adenosine receptor modulators are outlined in the table below:

| Design Principle | Description | Tools and Techniques | Goal |

|---|---|---|---|

| Structure-Based Virtual Screening | Computationally docking large libraries of virtual compounds into the 3D structure of the target receptor to identify potential binders. pnas.org | Molecular docking software (e.g., DOCK, AutoDock), 3D structures of receptors from X-ray crystallography or cryo-EM. | To identify novel and diverse chemical scaffolds for lead discovery. |

| Fragment-Based Drug Discovery | Screening small chemical fragments for weak binding to the target receptor and then growing or linking them to create more potent ligands. | X-ray crystallography, NMR spectroscopy, Surface Plasmon Resonance (SPR). | To build potent ligands from smaller, more efficient binding fragments. |

| Lead Optimization | Iteratively modifying a lead compound based on its co-crystal structure with the target receptor to improve its pharmacological properties. nih.gov | Co-crystallization, computational chemistry, medicinal chemistry. | To enhance potency, selectivity, and drug-like properties of a lead compound. |

| Allosteric Modulator Design | Targeting binding sites on the receptor that are distinct from the endogenous ligand binding site to achieve more subtle and selective modulation. frontiersin.org | Cryo-EM, molecular dynamics simulations, specialized screening assays. pnas.org | To develop modulators with improved safety profiles and subtype selectivity. frontiersin.org |

Advancements in In Vitro and Ex Vivo Research Models for Dideoxynucleosides

The translation of basic research findings into clinical applications heavily relies on the availability of predictive preclinical models. Recent advancements in in vitro and ex vivo research models offer more physiologically relevant systems for studying the efficacy and safety of dideoxynucleosides like 2',3'-Dideoxycyclohexyladenosine. These models are helping to bridge the gap between traditional 2D cell culture and in vivo animal studies, while also aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the complex cell-cell and cell-matrix interactions found in native tissues. nih.gov These models are invaluable for assessing the penetration and efficacy of a compound in a tissue-like environment. Organ-on-a-chip (OOC) or microphysiological systems (MPS) take this a step further by creating microfluidic devices that recapitulate the structure and function of human organs, allowing for the study of drug metabolism and toxicity in a multi-organ context. nih.gov

The following table compares different research models used for the study of dideoxynucleosides:

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput, cost-effective, easy to manipulate. nih.gov | Lacks physiological relevance, poor predictive value for in vivo responses. |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells that mimic tissue-like structures. nih.gov | More physiologically relevant, better prediction of in vivo efficacy and toxicity. | Lower throughput, more complex to culture and analyze. |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the function of an organ. nih.gov | Mimics human physiology, allows for multi-organ interaction studies, potential to reduce animal testing. nih.gov | Technically challenging to create and maintain, still an emerging technology. |

| Ex Vivo Tissue Explants | Freshly isolated tissue cultured in the lab for a short period. | Preserves the native tissue architecture and cellular diversity. | Limited viability, low throughput, availability of human tissue can be a challenge. |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.